![molecular formula C7H12N4 B1490066 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1376027-32-5](/img/structure/B1490066.png)
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Overview
Description
“3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the IUPAC name 3-methyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyridin-8-ylamine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h6H,2-4,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.12 . It is a powder that is typically stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Research has shown that heterocyclic compounds, including triazolopyridine derivatives, can be efficiently synthesized through various methods, contributing to advancements in medicinal chemistry and materials science. For instance, the facile and efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions highlights the versatility of these compounds in synthetic chemistry (Ibrahim et al., 2011).
Density Functional Theory (DFT) Studies
DFT studies offer insights into the molecular structure and regioselectivity of reactions involving triazolopyridine derivatives. For example, a study on [1,2,3]triazolo[4,5-d][1,2,4] triazolo[4,3-a]pyrimidine derivatives used DFT to reveal the regioselectivity of ring closure, aiding in the assignment of final structures (Mozafari et al., 2016).
Novel Ring Closure Procedures
Innovative ring closure procedures have been developed for synthesizing nucleosides, such as 8-aza-3-deazaguanine, showcasing the potential of triazolopyridine derivatives in nucleoside analog synthesis. This advancement is significant for drug discovery and development, particularly in antiviral and anticancer therapies (Meyer et al., 1980).
Crystal Structure Analysis
Understanding the crystal structure of triazolopyridine derivatives is crucial for the development of new materials with desired physical and chemical properties. For instance, the analysis of the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine contributes to the field of materials science by providing detailed insights into the molecular arrangement and bonding interactions of such compounds (Dolzhenko et al., 2011).
Biomedical Research Applications
The synthesis and evaluation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine highlight the significance of these compounds in biomedical research. Their diverse biological activities, such as antimicrobial, antiviral, and anticancer effects, underscore the potential of triazolopyridine derivatives as therapeutic agents (Gandikota et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h6H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUFBNVMMTCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
CAS RN |
1376027-32-5 | |
Record name | 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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